molecular formula C11H15ClFN3S B12232946 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12232946
M. Wt: 275.77 g/mol
InChI Key: ZKTDMYYLVHERHB-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound with the molecular formula C11H15ClFN3S and a molecular weight of 275.77 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluoro-thienylmethyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

    Attachment of the Fluoro-thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with 5-fluoro-2-thienylmethyl chloride in the presence of a base like potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole nitrogen using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding pyrazole N-oxide.

    Reduction: Reduced pyrazole derivative.

    Substitution: Substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-3-15-7-8(2)11(14-15)13-6-9-4-5-10(12)16-9;/h4-5,7H,3,6H2,1-2H3,(H,13,14);1H

InChI Key

ZKTDMYYLVHERHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

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